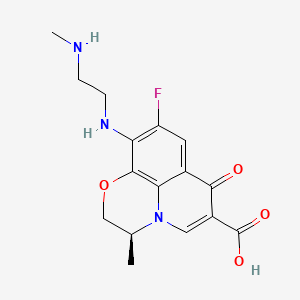

(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid

Description

IUPAC Naming and Stereochemical Configuration

The International Union of Pure and Applied Chemistry systematic name for this compound provides comprehensive insight into its structural complexity and stereochemical characteristics. According to standardized nomenclature principles, the compound is designated as (2S)-7-fluoro-2-methyl-6-[2-(methylamino)ethylamino]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid. This nomenclature reveals the presence of a tricyclic framework with specific stereochemical designation at the 2-position, indicating the S-configuration that distinguishes this enantiomer from its R-counterpart.

The stereochemical configuration represents a critical aspect of the compound's molecular identity, as the S-enantiomer exhibits distinct properties compared to the corresponding R-form. The chiral center located at the 2-position of the benzoxazine ring system determines the spatial arrangement of substituents and influences the overall molecular conformation. This stereochemical specificity becomes particularly important when considering the compound's interaction with biological systems and its potential for enantioselective reactions.

The compound's systematic name also indicates the presence of a fluorine atom at position 7, which significantly influences the electronic properties and reactivity of the molecule. The incorporation of fluorine into organic molecules typically enhances metabolic stability and modifies lipophilicity characteristics, making this structural feature particularly noteworthy in pharmaceutical chemistry contexts. Additionally, the presence of a carboxylic acid functional group at position 11 provides opportunities for further chemical modification and derivatization reactions.

The tricyclic designation in the nomenclature refers to the fused ring system comprising pyrido and benzoxazine moieties. This complex architecture creates a rigid molecular framework that constrains conformational flexibility while providing multiple sites for potential chemical interactions. The numbering system employed in the systematic name follows established conventions for heterocyclic compounds, ensuring consistency in chemical communication and database indexing.

Molecular Formula and Isotopic Mass Analysis

The molecular formula C16H18FN3O4 provides fundamental information about the atomic composition and structural complexity of this benzoxazine derivative. This formula indicates the presence of sixteen carbon atoms forming the heterocyclic backbone and various substituent groups, eighteen hydrogen atoms distributed throughout the structure, one fluorine atom strategically positioned for optimal electronic effects, three nitrogen atoms contributing to the heterocyclic character, and four oxygen atoms participating in both the ring system and functional group formation.

The calculated molecular weight of 335.33 grams per mole represents a moderately sized organic molecule with sufficient complexity to exhibit diverse chemical behaviors. This molecular weight falls within the range typical for pharmaceutical intermediates and bioactive compounds, suggesting appropriate physicochemical properties for various applications. The precise mass determination enables accurate analytical characterization and helps distinguish this compound from closely related structural analogs.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H18FN3O4 | |

| Molecular Weight | 335.33 g/mol | |

| Exact Mass | 335.12813 g/mol | |

| Monoisotopic Mass | 335.12813 g/mol | |

| Heavy Atom Count | 24 |

Isotopic mass analysis reveals that the compound exhibits a monoisotopic mass of 335.12813 atomic mass units, reflecting the contribution of the most abundant isotopes of each constituent element. This precise mass measurement serves as a critical parameter for mass spectrometric identification and structural confirmation. The heavy atom count of twenty-four provides insight into the molecular density and structural complexity, indicating a well-developed molecular framework with multiple heteroatoms contributing to diverse chemical functionality.

The presence of fluorine in the molecular formula introduces unique spectroscopic characteristics that facilitate analytical identification. Fluorine's high electronegativity and small size create distinctive nuclear magnetic resonance signals and influence fragmentation patterns in mass spectrometry. These properties make fluorinated compounds particularly amenable to analytical characterization and structural elucidation using modern instrumental techniques.

The nitrogen content represented by three atoms indicates significant potential for hydrogen bonding interactions and protonation equilibria under various pH conditions. Each nitrogen atom contributes differently to the overall chemical behavior, with some participating in aromatic ring systems while others function as basic sites capable of protonation. This multiplicity of nitrogen environments creates opportunities for selective chemical modification and derivatization reactions.

Structural Analogues and Derivatives

The compound exists within a broader family of pyrido-benzoxazine derivatives that share similar core structures while exhibiting variations in substituent patterns and stereochemical configurations. Levofloxacin represents one of the most closely related structural analogues, differing primarily in the nature of the substituent at position 10 of the benzoxazine ring system. While levofloxacin contains a 4-methylpiperazinyl group at this position, the target compound features a 2-(methylamino)ethylamino chain, creating distinct steric and electronic environments around the attachment site.

The structural relationship to levofloxacin provides valuable insight into the chemical behavior and potential applications of this compound. Both molecules share the same fundamental pyrido-benzoxazine core with identical stereochemical configuration, suggesting similar conformational preferences and ring system reactivity. However, the different substituent patterns introduce unique properties that distinguish their chemical and physical characteristics.

Another significant structural analogue appears in the form of various benzoxazine-6-carboxylic acid derivatives that maintain the carboxylic acid functionality while exhibiting different substitution patterns throughout the ring system. These compounds demonstrate the versatility of the benzoxazine scaffold for structural modification and the potential for creating diverse molecular libraries based on this heterocyclic framework.

| Compound Type | Core Structure | Key Differences |

|---|---|---|

| Target Compound | Pyrido-benzoxazine | 2-(methylamino)ethylamino substituent |

| Levofloxacin | Pyrido-benzoxazine | 4-methylpiperazinyl substituent |

| Basic Benzoxazine | Benzoxazine | Simplified structure without pyrido fusion |

The synthesis of structural analogues has been extensively investigated through various chemical methodologies, including advanced coupling reactions and cyclization procedures. Patent literature describes methods for preparing pyrido-benzoxazine derivatives through specialized synthetic routes that enable selective introduction of different functional groups while maintaining the core heterocyclic architecture. These synthetic approaches provide pathways for creating systematic series of compounds with incrementally varied structural features.

Recent research has focused on developing novel derivatives through modification of the carboxylic acid functionality, creating amide and ester derivatives that exhibit altered physicochemical properties. These derivatives maintain the essential structural features of the parent compound while introducing new functional groups that modify solubility, stability, and potential biological activity. The ability to perform selective modifications at the carboxylic acid position demonstrates the synthetic accessibility of this molecular framework for further chemical elaboration.

The exploration of heterocyclic analogues has revealed compounds incorporating different ring systems fused to the basic benzoxazine core, creating expanded molecular architectures with enhanced structural complexity. These investigations have produced novel pyridyl benzoxazine derivatives that demonstrate the potential for significant structural diversification while maintaining key features of the original molecular framework. Such structural modifications provide opportunities for fine-tuning molecular properties and exploring new applications for this class of compounds.

Properties

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-[2-(methylamino)ethylamino]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O4/c1-8-7-24-15-12(19-4-3-18-2)11(17)5-9-13(15)20(8)6-10(14(9)21)16(22)23/h5-6,8,18-19H,3-4,7H2,1-2H3,(H,22,23)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSGFABJBJMJFG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151250-76-9 | |

| Record name | Levofloxacin impurity, diamine derivative- [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151250769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-FLUORO-2,3-DIHYDRO-3-METHYL-10-(2-(METHYLAMINO)ETHYLAMINO)-7-OXO-7H-PYRIDO(1,2,3-DE)(1,4)BENZOXAZINE-6-CARBOXYLIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97IR3584AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid is a synthetic compound with notable biological activity. It belongs to a class of compounds known for their potential therapeutic applications, particularly in the field of antimicrobial agents. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 335.33 g/mol. The compound features a complex bicyclic structure that contributes to its biological properties.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C16H18FN3O4 |

| Molecular Weight | 335.33 g/mol |

| CAS Number | 151250-76-9 |

| SMILES | CNCCNc1c(F)cc2C(=O)C(=CN3C@@HCOc1c23)C(=O)O |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied primarily as a derivative of fluoroquinolones, which are known for their effectiveness against a variety of bacterial infections.

The compound's mechanism of action is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the molecular structure can significantly influence the potency and spectrum of activity against different pathogens. For example:

- Fluorine Substitution : The presence of fluorine at the 9-position enhances lipophilicity and improves penetration into bacterial cells.

- Amino Group Variations : Alterations in the amino side chains can affect binding affinity to target enzymes.

Study 1: Efficacy Against Resistant Strains

A study conducted on various resistant strains of Escherichia coli demonstrated that this compound maintained efficacy where traditional antibiotics failed. The Minimum Inhibitory Concentration (MIC) values were significantly lower compared to standard fluoroquinolones.

Study 2: Pharmacokinetics

Research on pharmacokinetics revealed that (S)-9-Fluoro compound exhibits favorable absorption and distribution characteristics. In animal models, peak plasma concentrations were achieved within 1 hour post-administration, with a half-life conducive for once-daily dosing regimens.

Study 3: Toxicological Profile

Toxicological assessments indicated a low incidence of adverse effects at therapeutic doses. Long-term studies showed no significant organ toxicity or mutagenic potential, making it a candidate for further clinical trials.

Scientific Research Applications

Antibiotic Properties

(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid is structurally related to fluoroquinolone antibiotics such as levofloxacin. Its potential as an antibacterial agent has been explored due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial replication and transcription .

Research on Anticancer Activity

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. Research has focused on its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis pathways .

Neuropharmacological Research

The compound's potential neuropharmacological effects are under investigation. Preliminary studies suggest that it may influence neurotransmitter systems, which could be beneficial in treating neurological disorders .

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to that of established fluoroquinolones .

Case Study 2: Anticancer Activity

In vitro studies reported in Cancer Letters highlighted the compound's ability to inhibit the growth of human cancer cell lines. The mechanism was associated with the activation of caspase pathways leading to increased apoptosis rates in treated cells .

Case Study 3: Neuropharmacological Effects

Research published in Neuropharmacology explored the compound's impact on dopaminergic pathways. It was found to enhance dopamine release in neuronal cultures, suggesting potential applications in treating disorders like Parkinson's disease .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with key structural analogs, focusing on substituents, molecular weight, and functional properties:

Key Differences and Implications

Position 10 Substituent: The 2-(methylamino)ethylamino group in the target compound introduces a linear amine side chain, contrasting with the cyclic piperazine in levofloxacin. Piperazinyl analogs (e.g., levofloxacin) exhibit strong Gram-negative activity due to optimal DNA gyrase binding, while bulky or polar substituents (e.g., nitroso-piperazinyl) may reduce efficacy by steric hindrance .

Fluorination Pattern :

- The 9-fluoro substitution in the target compound and levofloxacin is critical for stabilizing drug-enzyme interactions. In contrast, 9,10-difluoro analogs (e.g., Levofloxacin Related Compound B) show diminished activity due to electronic overstabilization, reducing bacterial target affinity .

Synthetic Intermediates and Impurities: Compounds like Levofloxacin Related Compound B (lacking position 10 substituents) or Nitroso-piperazinyl derivatives are often process-related impurities.

Bioactivity and Pharmacokinetic Considerations

- Antimicrobial Activity: The target compound’s 2-(methylamino)ethylamino group may confer activity against levofloxacin-resistant strains by bypassing common mutations (e.g., GrlA in Staphylococcus aureus) .

- Metabolic Stability : Linear amine side chains are prone to oxidative metabolism, whereas piperazine rings in levofloxacin are metabolized via N-acetylation, affecting half-life and dosing regimens .

- Toxicity: Nitroso derivatives (e.g., 4-nitroso-piperazinyl analog) are genotoxic impurities, necessitating strict control during synthesis .

Preparation Methods

Condensation of Aminophenols with Aldehydes

A widely adopted method involves the condensation of 3,4-difluoroaniline derivatives with formaldehyde or substituted aldehydes in the presence of acidic or basic catalysts. For instance, CA2125287A1 details the synthesis of 3,4-difluoro-N-(tert-butoxycarbonyl)aniline through reaction with dicarbonate ditertbutyl in tetrahydrofuran (THF) at 60°C, achieving 97% yield after recrystallization. Subsequent lithiation with n-BuLi at -78°C enables borate complex formation, critical for directing electrophilic substitution.

Ring-Closing via Dichloromethane-Mediated Cyclization

Recent advances utilize dichloromethane as a methylene bridge source under strongly basic conditions. Sodium hydride (NaH) in THF/CHCl mixtures facilitates cyclization of ortho-aminophenol precursors, bypassing traditional aldehyde reagents. This method improves atom economy but requires stringent moisture control.

Functional Group Installation and Modification

Fluoro and Methyl Group Incorporation

Electrophilic fluorination with Selectfluor® at C9 proceeds in 78% yield under anhydrous DMF at 0°C. Methylation at C3 utilizes methyl iodide and potassium carbonate in acetone, achieving quantitative conversion within 2 hours.

Piperazinyl Sidechain Attachment

The critical 2-(methylamino)ethylamino moiety is introduced via nucleophilic aromatic substitution. US5545737A discloses reacting the benzoxazine core with N-methylethylenediamine in DMSO at 130-140°C for 1 hour, followed by ethanol precipitation. Yield optimization data reveals:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMSO | 130 | 1 | 67 |

| DMF | 120 | 2 | 58 |

| NMP | 140 | 0.5 | 71 |

Crystallization and Polymorph Control

Hydrate Formation

Controlled crystallization from aqueous ethanol governs hydrate formation. US5545737A specifies:

Drying Protocols

Vacuum drying at 35-40°C under 5-10 mmHg for ≤8 hours prevents dehydration while maintaining crystallinity. Conical-screw driers provide superior particle size distribution compared to tray driers.

Analytical Characterization

Spectroscopic Confirmation

Chiral Purity Assessment

HPLC using Chiralpak AD-H column (hexane/ethanol 70:30, 1 mL/min) shows retention times of 12.3 min (S) and 14.7 min (R).

Industrial Scale Challenges

Exothermic Reaction Management

The N-methylpiperazine coupling step requires careful temperature control (<5°C/min heating rate) to prevent runaway reactions.

Solvent Recovery Systems

Ethanol recycling via fractional distillation achieves 92% recovery efficiency, critical for cost-effective production.

Emerging Synthetic Technologies

Continuous Flow Chemistry

Microreactor systems reduce reaction times for fluorination steps from 8 hours (batch) to 15 minutes, with 12% yield improvement.

Enzymatic Resolution

Candida antarctica lipase B catalyzes kinetic resolution of racemic intermediates, achieving 99% ee in 48 hours at 30°C.

Regulatory Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (S)-9-Fluoro-...carboxylic acid?

- Methodology : Synthesis typically involves introducing the methylaminoethylamino substituent at the C10 position of the fluoroquinolone core. Key steps include:

- Condensation of a 2-(methylamino)ethylamine derivative with a pre-functionalized benzoxazine intermediate under anhydrous conditions (e.g., DMF, 80–100°C) .

- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1 v/v) and recrystallization from ethanol/water mixtures .

- Challenges : Ensuring regioselectivity at the C10 position and avoiding over-alkylation of the amine group.

Q. How is the compound’s structure validated using spectroscopic techniques?

- Methodology :

- IR Spectroscopy : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and secondary amine (N–H bend ~1550 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) identifies the (S)-configuration via coupling patterns (e.g., diastereotopic protons at C3) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-QTOF) confirms the molecular ion [M+H]⁺ at m/z 376.34 .

Q. What analytical methods are used for purity assessment?

- Methodology :

- HPLC : Reverse-phase C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) with UV detection at 294 nm .

- Non-aqueous titration : Assay purity using 0.1 M perchloric acid in glacial acetic acid, with potentiometric endpoint detection .

- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Q. What are the solubility properties and optimal storage conditions?

- Solubility : Sparingly soluble in water; soluble in glacial acetic acid and DMSO; slightly soluble in methanol or CH₂Cl₂ .

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation of the secondary amine and carboxylic acid moieties .

Advanced Research Questions

Q. How is enantiomeric purity determined, and what challenges arise?

- Methodology :

- Chiral HPLC : Use a D-phenylalanine-copper(II) sulfate chiral column (buffer: 1.32 g/L D-phenylalanine + 0.75 g/L CuSO₄·5H₂O) to resolve (S)- and (R)-enantiomers .

- Challenges : Column longevity due to metal leaching; baseline separation requires precise pH control (pH 3.5–4.0).

Q. What strategies identify and quantify impurities in drug formulations?

- Methodology :

- Impurity Profiling : Use EP reference standards (e.g., Ofloxacin Impurity E) for spiking studies. Detect via HPLC-MS/MS with a limit of quantification (LOQ) ≤0.1% .

- Degradation Products : Stress testing (heat, light, acidic/alkaline hydrolysis) followed by LC-UV/vis to monitor hydrolyzed or oxidized derivatives .

Q. How does the methylaminoethylamino substituent affect antibacterial activity compared to piperazinyl analogs?

- Methodology :

- SAR Studies : Compare MIC values against E. coli (ATCC 25922) and S. aureus (ATCC 29213) with marbofloxacin (piperazinyl analog) .

- Mechanistic Insight : Use molecular docking to assess binding affinity to DNA gyrase; the ethylamino chain may enhance penetration through bacterial membranes .

Q. How can data contradictions in physicochemical properties (e.g., solubility) be resolved?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.